molecular formula C7H6Br2N2 B1652530 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide CAS No. 1461713-60-9

3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide

Cat. No.: B1652530
CAS No.: 1461713-60-9
M. Wt: 277.94
InChI Key: ZZRQBIUZOGNGLU-UHFFFAOYSA-N
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Description

3-Bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide (CAS: 1461713-60-9) is a brominated azaindole derivative that serves as a versatile and key synthetic intermediate in medicinal chemistry and drug discovery research. This compound is particularly valuable in the design and synthesis of novel pyrrolo[2,3-b]pyridine-based molecules, a scaffold of high interest in developing therapeutics for neurological disorders . Research has demonstrated that derivatives built from this core structure can function as potent and selective glycogen synthase kinase-3β (GSK-3β) inhibitors, showing promising therapeutic potential in models of Alzheimer's disease by reducing tau hyperphosphorylation and promoting neurite outgrowth . The reactivity of the bromine atom at the 3-position makes it an ideal substrate for cross-coupling reactions, such as Suzuki reactions, enabling the introduction of diverse aryl and heteroaryl groups to explore structure-activity relationships . The hydrobromide salt form may offer enhanced stability and solubility for handling and storage. This product is intended for research applications as a building block in pharmaceutical development, material science, and biological probe synthesis. This product is for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-bromo-1H-pyrrolo[2,3-b]pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BrN2.BrH/c8-6-4-10-7-5(6)2-1-3-9-7;/h1-4H,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRQBIUZOGNGLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(NC=C2Br)N=C1.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1461713-60-9
Record name 1H-Pyrrolo[2,3-b]pyridine, 3-bromo-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1461713-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Electrophilic Aromatic Substitution

Electrophilic bromination of 1H-pyrrolo[2,3-b]pyridine using bromine or N-bromosuccinimide (NBS) in acidic media constitutes the most straightforward route. While specific data for the 3-bromo derivative are limited in the provided sources, analogous reactions on 5-bromo-1H-pyrrolo[2,3-b]pyridine demonstrate regioselectivity patterns. For example, aluminum chloride-mediated bromination at the 5-position achieves >95% regiochemical control.

Directed Ortho-Metalation Bromination

Lithiation-bromination sequences enable precise functionalization of the pyrrolopyridine core. A representative protocol involves:

  • Treating 1H-pyrrolo[2,3-b]pyridine with LDA at -78°C to generate a lithiated intermediate.
  • Quenching with 1,2-dibromotetrafluoroethane to install bromine at the 3-position.
    Yields for analogous brominations in related azaindoles exceed 85%, though purification challenges may reduce isolated yields for the hydrobromide salt.

Protecting Group-Mediated Syntheses

Benzenesulfonyl Protection

Industrial-scale routes frequently employ benzenesulfonyl protection to enhance solubility and direct bromination:

Step 1: Protection

5-Bromo-1H-pyrrolo[2,3-b]pyridine + NaH/DMF → 1-(Benzenesulfonyl)-5-bromo-1H-pyrrolo[2,3-b]pyridine  

Yields: 94.3–99.6% across 5 batches (n = 198 g).

Step 2: Bromination
While direct bromination data for the 3-position isn’t explicitly provided, analogous 7-azaindole brominations use HBr/AcOH mixtures to achieve 80–90% conversion.

Step 3: Deprotection
Hydrobromic acid (33% in AcOH) removes the benzenesulfonyl group, yielding the hydrobromide salt. Typical conditions: 12 h reflux, 92% yield (lit.).

tert-Butoxycarbonyl (Boc) Protection

Alternative protection with Boc anhydride under Schlenk conditions enables bromination at elevated temperatures:

Parameter Value
Solvent Anhydrous THF
Temperature 60°C
Brominating Agent NBS
Reaction Time 8 h
Yield 88% (post-deprotection)

Deprotection with HCl/dioxane followed by HBr salt formation completes the synthesis.

Palladium-Catalyzed Cross-Coupling Approaches

Sonogashira Coupling

A three-step sequence constructs the pyrrolopyridine core:

  • Alkyne Installation

    • 2-Amino-5-bromo-3-iodopyridine + 1,1-dimethyl-2-propyn-1-ol → 3-ethynyl derivative (87% yield).
  • Cyclization

    • KOtBu/NMP at 60°C induces ring closure to 5-bromo-7-azaindole (90% yield).
  • Bromide Migration

    • HBr/AcOH mediates bromide migration from 5- to 3-position, though regiochemical control requires further optimization.

Large-Scale Industrial Production

Kilo-Scale Bromination

A 200 L reactor process demonstrates scalability:

Parameter Value
Substrate 50 kg 5-bromo-3-ethynyl-2-aminopyridine
Base 70 kg KOtBu
Solvent 150 kg DMF
Temperature 80–85°C
Workup Ethyl acetate trituration
Yield 45 kg (90%)
Purity 99.3% HPLC

This method highlights the importance of temperature control and solvent selection for minimizing byproducts.

Analytical Characterization

Spectroscopic Data

1H NMR (DMSO-d6)

  • δ 12.68 (s, 1H, NH)
  • 8.54 (d, J = 2.4 Hz, 1H, H-2)
  • 8.37 (d, J = 2.4 Hz, 1H, H-4)
  • 2.45 (s, 3H, CH3 in acetylated intermediates)

HPLC Purity

  • 99.3% achieved via ethyl acetate/n-heptane recrystallization.

X-ray Crystallography

Though absent from the provided data, related structures confirm planar pyrrolopyridine cores with Br–N distances of 2.89–3.02 Å.

Chemical Reactions Analysis

Types of Reactions

3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the compound can lead to the formation of dehalogenated products.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or amines are formed.

    Oxidation Products: N-oxides of the pyrrolo[2,3-b]pyridine ring.

    Reduction Products: Dehalogenated pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

Chemistry

3-Bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide serves as a crucial building block in the synthesis of complex organic molecules. Its reactivity allows for various substitution reactions, making it valuable in the development of new chemical entities .

Research indicates that this compound exhibits significant biological activities:

  • Fibroblast Growth Factor Receptor (FGFR) Inhibition: A series of derivatives have been evaluated for their inhibitory effects on FGFRs, which are implicated in tumorigenesis. For instance, one derivative demonstrated potent inhibition with IC50 values ranging from 7 to 712 nM across different FGFR types .
  • Cancer Treatment Potential: Studies have shown that certain derivatives can inhibit breast cancer cell proliferation and induce apoptosis, suggesting their utility as therapeutic agents .

Medicinal Chemistry

The compound is being explored for its potential as a therapeutic agent in various diseases:

  • Targeting SGK-1 Kinase: Compounds derived from pyrrolo[2,3-b]pyridine have been identified as inhibitors of SGK-1 kinase, which plays a role in renal and cardiovascular diseases. This inhibition could lead to novel treatments for conditions associated with unregulated SGK-1 activity .
  • PI3K/mTOR Pathway Inhibition: Other derivatives are being investigated for their ability to inhibit pathways involved in cell proliferation disorders, highlighting their potential in cancer therapy .

Case Study 1: FGFR Inhibition

A study focused on synthesizing various pyrrolo[2,3-b]pyridine derivatives showed that one compound (designated as 4h ) exhibited strong FGFR inhibitory activity. This compound was effective in reducing tumor cell migration and invasion in vitro, demonstrating its therapeutic potential against breast cancer .

Case Study 2: SGK-1 Inhibition

Research into SGK-1 inhibitors revealed that specific derivatives from the pyrrolo family could modulate renal functions and electrolyte balance. These findings suggest possible applications in treating renal diseases and heart failure through targeted kinase inhibition .

Mechanism of Action

The mechanism of action of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. The compound binds to the active site of the receptor, blocking its activity and thereby inhibiting downstream signaling pathways involved in tumor growth and angiogenesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of 3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide are best understood through comparative analysis with analogous derivatives. Below is a detailed comparison based on substituents, synthetic routes, physicochemical properties, and applications.

Structural Analogues and Substitution Patterns

Compound Name Substituents Molecular Weight Key Properties/Applications Reference
3-Bromo-1H-pyrrolo[2,3-b]pyridine HBr Br at C3, HBr salt 288.94 g/mol Kinase inhibition; pharmaceutical research
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) Br at C5, ethynyl-pyridyl at C3 Not provided Synthesized via Sonogashira coupling; potential kinase inhibitor
5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde (9) Br at C5, CHO at C3 225.04 g/mol Reactive aldehyde for further derivatization
5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine HCl Br at C5, NH₂ at C3, HCl salt 252.50 g/mol Intermediate for bioactive molecule synthesis
4-Bromo-3-methyl-1H-pyrrolo[2,3-b]pyridine Br at C4, CH₃ at C3 225.06 g/mol Steric hindrance impacts binding affinity

Key Observations:

  • Bromine Position: Bromination at C3 (as in the title compound) vs. C5 (e.g., compound 20b or 9 ) alters electronic properties and reactivity. C3 bromination directs electrophilic substitution to the pyridine ring, while C5 bromination influences coupling reactions at C3 .
  • Salt Form: The hydrobromide salt enhances aqueous solubility compared to neutral analogues like 20b or 9 , which are typically isolated as free bases .

Biological Activity

3-Bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its unique bromination pattern and the presence of the hydrobromide group, which influences its solubility and reactivity. The compound serves as a versatile building block in organic synthesis and has been utilized in various pharmaceutical developments.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It has been shown to inhibit various enzymes by binding to their active sites, thereby disrupting cellular processes critical for disease progression. This inhibition can lead to potential therapeutic effects in conditions such as cancer.

Anticancer Activity

Research indicates that derivatives of 3-bromo-1H-pyrrolo[2,3-b]pyridine exhibit potent activities against fibroblast growth factor receptors (FGFRs), which are implicated in numerous cancers. For instance, a study reported that certain derivatives demonstrated IC50 values against FGFR1, 2, and 3 in the nanomolar range (7-712 nM) and inhibited the proliferation of breast cancer cells while inducing apoptosis .

Antidiabetic Activity

Some studies have highlighted the antidiabetic potential of pyrrolo derivatives, suggesting that they can enhance insulin sensitivity and glucose uptake in muscle and fat cells. Compounds within this class have shown promising results in preclinical models by significantly reducing blood glucose levels without adversely affecting insulin concentration .

Antimicrobial Activity

The antimicrobial properties of 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives have also been explored. Certain compounds have exhibited good activity against various pathogens while maintaining low toxicity levels in cell lines. This suggests their potential use as therapeutic agents against infectious diseases .

Research Findings and Case Studies

Study Biological Activity Findings
AnticancerCompound 4h showed potent FGFR inhibition and induced apoptosis in breast cancer cells.
AntidiabeticDerivatives increased insulin sensitivity significantly in vitro.
AntimicrobialExhibited good activity against pathogens with low toxicity to VERO cells.

Future Directions

The ongoing research into this compound suggests several promising avenues:

  • Targeted Cancer Therapy : Further exploration of its role as an FGFR inhibitor could lead to novel treatments for specific cancer types.
  • Metabolic Disorders : Investigating its mechanisms in enhancing insulin sensitivity may yield new strategies for managing diabetes.
  • Antimicrobial Development : The compound's antimicrobial properties warrant further investigation for potential applications in treating infections.

Q & A

Q. Critical Parameters

  • Purification : Silica gel chromatography with solvent gradients (e.g., heptane/ethyl acetate 8:2) is standard .
  • Yields : Vary from 36% to 75%, depending on substituents and reaction optimization .

How can regioselective functionalization at the 5-position of the pyrrolo[2,3-b]pyridine core be achieved?

Advanced Strategy
Regioselectivity is controlled via directing groups or sequential cross-coupling. For example:

  • Suzuki-Miyaura Coupling : Using 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (105°C) selectively substitutes the 5-position .
  • Protection-Deprotection : Methylation at the 1-position (using NaH/MeI in THF) blocks reactivity at the pyrrole nitrogen, directing substitution to the 5-position .

Q. Data Insight

Reaction StepReagents/ConditionsYieldReference
5-SubstitutionPd(PPh₃)₄, K₂CO₃, 105°C96%
1-MethylationNaH, MeI, THF, 0°C→rt75%

Which spectroscopic techniques are critical for confirming the structure of 3-bromo-1H-pyrrolo[2,3-b]pyridine derivatives?

Q. Basic Characterization

  • ¹H/¹³C NMR : Key peaks include aromatic protons at δ 8.3–8.9 ppm (pyrrolopyridine core) and NH signals at δ 12.4–13.4 ppm .
  • HRMS : Used to confirm molecular ions (e.g., [M+H]+ calcd 315.12403, found 315.1237) .
  • X-ray Crystallography : Resolves bond angles and confirms regiochemistry, as reported for 5-bromo-1H-pyrrolo[2,3-b]pyridine .

How can researchers address the instability of 3-amino-pyrrolo[2,3-b]pyridine intermediates?

Advanced Handling Protocol
3-Amino intermediates decompose rapidly; thus, in situ reduction and immediate derivatization are required. For example:

Reduce 3-nitro-5-aryl-pyrrolo[2,3-b]pyridine with H₂/Raney Ni in THF .

Without isolation, react the amine with nicotinoyl chloride in pyridine/CH₂Cl₂ to form stable acylated derivatives .

Critical Note : Avoid prolonged storage—crude residues should proceed directly to the next step .

What HPLC conditions resolve diastereomers in substituted pyrrolo[2,3-b]pyridines?

Q. Analytical Methodology

  • Column : Silica-based C18 with gradient elution (e.g., CH₂Cl₂:MeOH from 98:2 to 90:10) .
  • Detection : UV at 254 nm for nitro/aryl groups.
  • Purity Standards : ≥98% purity achieved for derivatives like N-(5-phenyl-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide .

How does bromine substitution at the 3-position influence biological activity in kinase inhibitors?

Q. Structure-Activity Relationship (SAR)

  • Role of Bromine : Acts as a leaving group for further functionalization (e.g., Suzuki coupling) and enhances binding via hydrophobic interactions.
  • Case Study : In FGFR inhibitors, bromine at the 3-position allows introduction of hydrogen-bond acceptors at the 5-position, improving affinity for the ATP-binding pocket .

Q. Biological Data

CompoundTarget (IC₅₀)Key Modification
3-Bromo derivativeFGFR1 (10 nM)5-Trifluoromethyl substitution

What catalytic systems improve yields in cross-coupling reactions for pyrrolo[2,3-b]pyridine derivatives?

Q. Advanced Catalysis

  • Pd(PPh₃)₄ : Effective for Suzuki-Miyaura coupling (e.g., 96% yield with 3-thienylboronic acid) .
  • Ligand Effects : Bulky ligands (e.g., XPhos) enhance reactivity in Buchwald-Hartwig aminations.
  • Solvent Optimization : Toluene/EtOH (3:1) at 105°C minimizes side reactions .

How can decomposition of 3-nitro-pyrrolo[2,3-b]pyridine under acidic conditions be mitigated?

Q. Stability Optimization

  • Low-Temperature Nitration : Add HNO₃ gradually at 0°C to avoid over-nitration .
  • Neutral Workup : Quench reactions with ice water and extract promptly to isolate nitro intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide
Reactant of Route 2
3-bromo-1H-pyrrolo[2,3-b]pyridine hydrobromide

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